molecular formula C14H20N4O4 B1203290 2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone CAS No. 59886-54-3

2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone

Cat. No. B1203290
CAS RN: 59886-54-3
M. Wt: 308.33 g/mol
InChI Key: MXNZCIQNSJMZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(2-hydroxyethylamino)-3,6-diaziridinylbenzoquinone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogens at positions 2 and 5 have been replaced by aziridin-1-yl groups while the hydrogens at positions 3 and 6 have been replaced by (2-hydroxyethyl)amino groups. It has a role as an antineoplastic agent and an alkylating agent. It is a member of aziridines, an enamine, a primary alcohol, a secondary amino compound and a member of 1,4-benzoquinones.

Scientific Research Applications

Pharmacokinetics and Stability

  • Betteridge et al. (1990) studied the pharmacokinetics of 2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone (BZQ) during a clinical trial. They observed alpha and beta plasma decays with specific half-lives and concluded that the plasma area under the curve (AUC) was linearly related to the dosage (Betteridge, Bosanquet, & Gilby, 1990).
  • Bosanquet and McLoughlin (2004) investigated the stability of BZQ in aqueous solutions, finding it most stable at pH 9. They noted its reduced stability at other pH levels and suggested optimal conditions for its administration to patients (Bosanquet & McLoughlin, 2004).

Interaction with DNA

  • Hartley et al. (1991) explored the DNA cross-linking and sequence selectivity of aziridinylbenzoquinones, including BZQ. They discovered a unique reaction at 5'-GC-3' sequences with BZQ upon reduction, suggesting its specific interaction with DNA (Hartley et al., 1991).

Biochemical and Electrophysical Properties

  • Butler, Hoey, and Lea (1987) studied the semiquinone radicals produced from BZQ and another compound. They observed that BZQ semiquinone radicals were unstable in the presence of oxygen, offering insights into its biochemical behavior (Butler, Hoey, & Lea, 1987).
  • Driebergen et al. (1990) investigated the electrochemical properties of BZQ, contributing to the understanding of its reduction mechanism and the effects of various substituents on its electrochemical behavior (Driebergen et al., 1990).

Therapeutic Applications and Trials

  • Poochikian and Cradock (1981) described the kinetics of BZQ in aqueous solutions, helping to understand its behavior in pharmaceutical formulations and its potential as an antitumor agent (Poochikian & Cradock, 1981).
  • Feun et al. (2004) conducted a phase II trial of BZQ in patients with recurrent primary brain tumors, providing valuable data on its effectiveness and toxicity in a clinical setting (Feun et al., 2004).

properties

CAS RN

59886-54-3

Product Name

2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

2,5-bis(aziridin-1-yl)-3,6-bis(2-hydroxyethylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H20N4O4/c19-7-1-15-9-11(17-3-4-17)14(22)10(16-2-8-20)12(13(9)21)18-5-6-18/h15-16,19-20H,1-8H2

InChI Key

MXNZCIQNSJMZST-UHFFFAOYSA-N

SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)NCCO)N3CC3)NCCO

Other CAS RN

59886-54-3

synonyms

2,5-bis (2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone
2,5-BZQ
2,5-diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
NSC 224070
NSC-224070

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
Reactant of Route 2
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
Reactant of Route 3
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
Reactant of Route 4
Reactant of Route 4
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
Reactant of Route 5
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone
Reactant of Route 6
2,5-Diaziridinyl-3,6-bis(2-hydroxyethylamino)-1,4-benzoquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.